molecular formula C8H11ClN2O3S B1518634 Methyl 5-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrochloride CAS No. 108989-46-4

Methyl 5-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrochloride

Cat. No. B1518634
CAS RN: 108989-46-4
M. Wt: 250.7 g/mol
InChI Key: KZKXMLVNNWXYPP-UHFFFAOYSA-N
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Description

“Methyl 5-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrochloride” is a chemical compound with the CAS number 108989-46-4 . It has a molecular formula of C8H11ClN2O3S and a molecular weight of 250.70254 .


Molecular Structure Analysis

The molecular structure of this compound consists of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. Attached to this ring is a carbamimidoylsulfanyl group and a methyl ester group . For a detailed structural analysis, it’s recommended to use software capable of visualizing molecular structures.

Scientific Research Applications

Odor Detection and Mixture Summation

  • Study on the detection of mixtures of homologous carboxylic acids and coffee aroma compounds by humans, exploring how carbon-chain length influences summation with other carboxylic acids and some unrelated compounds (Miyazawa et al., 2009).

Inhibition of Drug Binding

  • Furancarboxylic acids, including variants like 3-carboxy-4-methyl-5-propyl-2-furanpropionic acid, were found in uremic serum using gas chromatography-mass spectrometry and demonstrated to inhibit the binding of certain drugs to albumin (Niwa et al., 1988).

Metabolism and Nutritional Parameters

  • A study investigating the potential association between the levels of 3-Carboxy-4-methyl-5-propyl-2-furanpropionate (CMPF), a metabolite of furan fatty acid, and various biochemical, nutritional parameters, and health outcomes in haemodialysis patients (Luce et al., 2018).

Retention in Renal Failure Patients

  • Studies showing retention of furan dicarboxylic acids in patients with chronic renal failure and their impact on drug binding to albumin, potential as markers of tubular dysfunction, and association with neurological abnormalities in renal failure patients (Costigan et al., 1996a), (Costigan et al., 1996b).

Association with Glucose Metabolism

  • Research indicating that CMPF levels are not significantly associated with impaired glucose metabolism, instead, moderately elevated CMPF concentrations due to increased intake of fish did not show harmful effects on glucose metabolism (Lankinen et al., 2015).

Other Related Research

properties

IUPAC Name

methyl 5-(carbamimidoylsulfanylmethyl)furan-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S.ClH/c1-12-7(11)6-3-2-5(13-6)4-14-8(9)10;/h2-3H,4H2,1H3,(H3,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZKXMLVNNWXYPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CSC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 5-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrochloride
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Methyl 5-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrochloride
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Methyl 5-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrochloride
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Methyl 5-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrochloride
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Methyl 5-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrochloride
Reactant of Route 6
Methyl 5-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrochloride

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